1-(Azepan-1-yl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(AZEPAN-1-YL)-2-{2-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(AZEPAN-1-YL)-2-{2-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Formation of the azepane ring: This can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling of the phenoxy and ethanone groups: This final step can be achieved through etherification and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(AZEPAN-1-YL)-2-{2-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to alcohols or amines.
Scientific Research Applications
1-(AZEPAN-1-YL)-2-{2-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or photonic characteristics.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(AZEPAN-1-YL)-2-{2-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(AZEPAN-1-YL)-2-[(4-FLUOROPHENYL)AMINO]ETHAN-1-ONE: This compound shares the azepane and fluorophenyl groups but differs in the presence of an amino group instead of the oxadiazole ring.
1-(AZEPAN-1-YL)-2-{[(4-FLUOROPHENYL)METHYL]AMINO}ETHAN-1-ONE: Similar structure with a methylamino group instead of the oxadiazole ring.
Uniqueness
1-(AZEPAN-1-YL)-2-{2-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22FN3O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone |
InChI |
InChI=1S/C22H22FN3O3/c23-17-11-9-16(10-12-17)22-24-21(25-29-22)18-7-3-4-8-19(18)28-15-20(27)26-13-5-1-2-6-14-26/h3-4,7-12H,1-2,5-6,13-15H2 |
InChI Key |
BHVKQXYVZDBPJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.